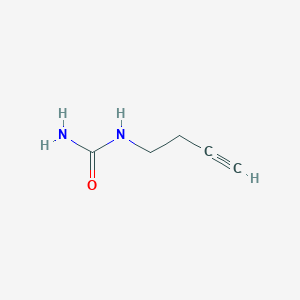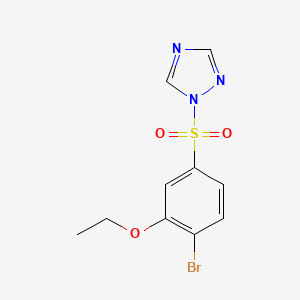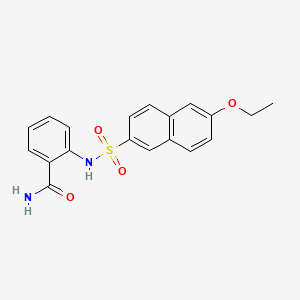
(But-3-yn-1-yl)urea
Übersicht
Beschreibung
Ureas have traditionally been synthesized using dangerous reagents like phosgene and isocyanates, but recent advancements in green chemistry have led to safer, more environmentally friendly methods. These methods utilize cleaner alternatives and inherently safer compounds, reducing or eliminating the use and production of hazardous materials (Bigi, Maggi, & Sartori, 2000).
Synthesis Analysis
Recent studies have focused on the electrochemical synthesis of urea, leveraging the conversion of N2 and CO2 under ambient conditions as a green method. This synthesis approach is facilitated by novel catalysts such as two-dimensional metal borides (MBenes), which show promising activity for urea formation (Zhu, Zhou, Jing, & Li, 2021).
Molecular Structure Analysis
The molecular structure of urea derivatives has been extensively studied, revealing that these compounds often display planar structures stabilized by hydrogen bonding. For example, crystal structure analysis of butyl(chlorobenzo[d]thiazolyl)urea monohydrate showed that water molecules link with urea molecules via hydrogen bonds (Li, Ban, Cheng, Liu, & Chen, 2006).
Chemical Reactions and Properties
Ureas can undergo various chemical reactions, acting as leaving groups in the synthesis of other compounds or participating in complexation reactions. For instance, 3-(tert-butyl)perhydro-1,5,3-dithiazepine was synthesized from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one, with urea acting as the leaving group (Wellmar, 1998).
Physical Properties Analysis
The physical properties of ureas, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystal structure of urea derivatives, for example, reveals the significance of intermolecular hydrogen bonding in determining their solid-state properties (Videnova-Adrabińska, 1996).
Chemical Properties Analysis
The chemical properties of ureas are defined by their reactivity, which includes their ability to form hydrogen bonds and participate in various chemical reactions. Studies have shown that ureas can serve as intermediates in the synthesis of high-energy materials and have applications in creating novel compounds with potential biological activities (Axthammer, Klapötke, & Krumm, 2016).
Wissenschaftliche Forschungsanwendungen
Agriculture and Fertilizer Efficiency : Urea is a primary nitrogen source for crops, but it is prone to ammonia volatilization losses, especially when not flooded quickly after application. Studies have found that using urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) can effectively reduce these losses, thus increasing nitrogen uptake and crop yield (Norman et al., 2009), (Sanz-Cobeña et al., 2008), (Abalos et al., 2012).
Environmental Impact : The use of urease inhibitors in urea fertilizers also plays a significant role in reducing environmental impacts. For instance, the use of NBPT in urea ammonium nitrate solutions has shown to reduce ammonia emissions and improve wheat yield and nitrogen content in the soil (Nikolajsen et al., 2020).
Chemical Synthesis and Complexation Studies : Research into the synthesis and conformational studies of heterocyclic ureas has revealed insights into their association and complexation behaviors. These studies have implications for a range of chemical applications, including self-assembly and the development of new materials (Ośmiałowski et al., 2013).
Hydrogen Carrier Potential : Urea has been explored as a potential hydrogen carrier for fuel cells. It's a cheap, non-toxic, and widely available commodity, making it a viable candidate for sustainable hydrogen supply (Rollinson et al., 2011).
Novel Synthesis Methods : Innovative methods for urea synthesis are being researched, such as coupling N2 and CO2 in H2O under ambient conditions using electrocatalysts. This represents a greener approach compared to traditional methods (Chen et al., 2020).
Soil Microbial Dynamics : Long-term urea fertilization has been shown to alter the composition and increase the abundance of soil ureolytic bacterial communities, potentially impacting nitrogen loss through ammonia volatilization (Sun et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
(But-3-yn-1-yl)urea is a compound that has been used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) . This amino acid is used in photoaffinity labeling, a technique to investigate the interactions between bioactive peptides and their targets
Mode of Action
The compound is used in the synthesis of abpa, which contains both a photoreactive benzophenone and a clickable terminal alkyne . These groups allow the compound to interact with its targets and undergo ‘click’ reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound’s derivative, abpa, has been used in photoaffinity labeling experiments using photoactivatable probes of α-conotoxin mi , suggesting it may have a role in investigating ligand-receptor interactions.
Biochemische Analyse
Biochemical Properties
(But-3-yn-1-yl)urea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the urea cycle . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it influences the urea cycle by modulating the activity of key enzymes, leading to changes in ammonia detoxification and urea production . In neuronal cells, this compound can impact cell signaling pathways, particularly those involving neurotransmitter synthesis and release. It also affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways and stress responses. Furthermore, this compound has been found to influence cellular metabolism by affecting the flux of metabolites through various biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbamoyl phosphate synthetase, inhibiting their activity and thereby affecting the urea cycle . It also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in metabolic processes and stress responses, ultimately influencing cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and amino acid metabolism . It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, influencing the flux of metabolites through these pathways. The compound also affects the levels of key metabolites, such as ammonia and urea, by modulating enzyme activity and gene expression. Additionally, this compound can impact the synthesis and degradation of amino acids, further influencing metabolic processes.
Eigenschaften
IUPAC Name |
but-3-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECZLPVYUSXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173812.png)
